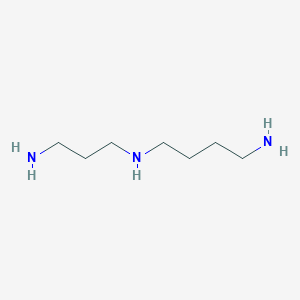

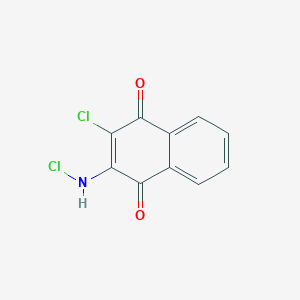

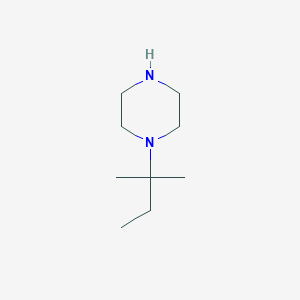

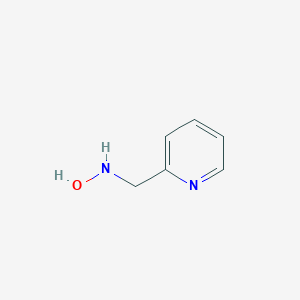

![molecular formula C14H12N4O B143096 2'-[(1H-テトラゾール-5-イル)ビフェニル-4-イル]メタノール CAS No. 160514-13-6](/img/structure/B143096.png)

2'-[(1H-テトラゾール-5-イル)ビフェニル-4-イル]メタノール

説明

(2’-(1H-T

科学的研究の応用

抗菌活性

この化合物は、新規な尿素およびチオ尿素誘導体の合成に使用されており、これらの誘導体は有望な抗菌活性を示しています。 . これらの誘導体は、抗菌活性および抗真菌活性について評価されており、一部は、黄色ブドウ球菌、緑膿菌、および大腸菌に対してin vitroで良好な抗菌活性を示しています。 . それらはまた、高い抗真菌活性を示しました。 .

降圧作用

ビフェニル誘導体(2'-(1H-テトラゾール-5-イル)ビフェニル-4-イル)メタナミンは、バルサルタン、ロサルタン、A-81988などのいくつかの医薬品中間体および医薬品において重要なモチーフであり、高血圧の治療のために非ペプチドアンジオテンシンIIタイプ1(AT1)受容体の選択的拮抗剤として使用されます。 . これは最終的に、冠状動脈性心臓病や脳卒中などの心臓関連疾患の制御に役立ちます。 .

抗炎症作用

医薬品化学の分野では、ビフェニル誘導体が合成され、抗炎症活性について分析されてきました。 . これには、卵白アルブミンの変性阻害および赤血球(RBC)膜安定化アッセイが含まれます。 .

抗増殖活性

これらのビフェニル誘導体は、抗増殖活性についても分析されてきました。 . これは、細胞の増殖を阻害する能力を指し、特にがん治療の文脈において役立ちます。

心血管損傷予防

“2'-[(1H-テトラゾール-5-イル)ビフェニル-4-イル]メタノール”に関連する化合物は、高血圧および高血圧誘発性フリーラジカル関連心血管損傷に使用される可能性があります。 .

医薬品合成

この化合物は、合成有機化学におけるさまざまな有機反応の合成において重要な中間体です。 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3

作用機序

Target of Action

The primary target of 2’-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol is the angiotensin II AT1-receptor . This receptor plays a crucial role in the regulation of blood pressure and fluid balance in the body.

Mode of Action

2’-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol acts as an antagonist of the angiotensin II AT1-receptor . By binding to this receptor, it prevents the action of angiotensin II, a potent vasoconstrictor. This results in vasodilation, which helps to lower blood pressure .

Biochemical Pathways

The compound’s action primarily affects the renin-angiotensin-aldosterone system (RAAS) , a major regulatory pathway of blood pressure and fluid balance. By blocking the angiotensin II AT1-receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Pharmacokinetics

Valsartan reaches a peak concentration 2-4 hours after dosage administration, and has a half-life of approximately 6 hours . If taken with food, valsartan exposure decreases by 40% and the peak concentration decreases by about 50% .

Action Environment

The action of 2’-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol can be influenced by various environmental factors. For instance, the presence of food can affect the bioavailability of the compound . Additionally, factors such as the patient’s renal function, age, and concomitant medications can also influence the compound’s efficacy and safety .

生化学分析

Biochemical Properties

2’-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol has been found to interact with various enzymes and receptors in organisms via non-covalent interactions . These interactions result in a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .

Cellular Effects

It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c19-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-15-17-18-16-14/h1-8,19H,9H2,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQJTHPAIULYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166899 | |

| Record name | (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160514-13-6 | |

| Record name | Losartan potassium impurity B [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160514136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14NFA600H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

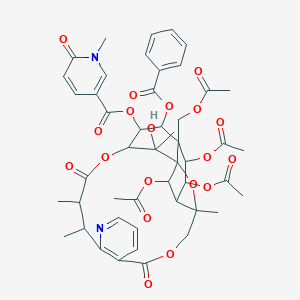

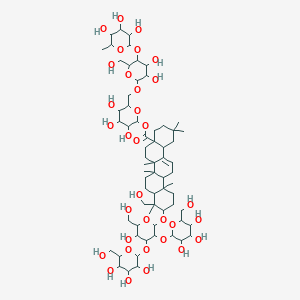

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)